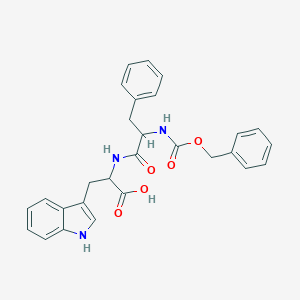
Z-Phe-Trp-OH
描述
Z-Phe-Trp-OH: is a dipeptide composed of carbobenzoxyphenylalanine (Z-Phe) and tryptophan (Trp)
作用机制
Target of Action
Z-Phe-Trp-OH, also known as L-Tryptophan, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-, is a dipeptide consisting of tryptophan and phenylalanine . It has been reported to have inhibitory activity on angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure . Additionally, it has been found to interact with bacterial cell walls, making it an effective antimicrobial agent .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. For instance, it inhibits ACE, leading to a decrease in blood pressure . As an antimicrobial agent, it interacts with the cell wall of bacteria, causing surface rupturing and killing . The compound’s hydrophobicity aids in its smooth entry into target organs through hydrophobic interactions with membrane lipid bilayers .
Biochemical Pathways
This compound is involved in several biochemical pathways. Tryptophan, one of the amino acids in this dipeptide, is catabolized by complex metabolic pathways . Several of the resulting tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . Furthermore, the compound is involved in the self-assembly of modified aromatic amino acids, forming well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures .
Pharmacokinetics
It is known that the compound’s hydrophobicity plays a significant role in its absorption and distribution within the body .
Result of Action
The result of this compound’s action is multifaceted. Its inhibition of ACE leads to a decrease in blood pressure . As an antimicrobial agent, it causes surface rupturing and killing of bacteria . Furthermore, its involvement in the self-assembly of modified aromatic amino acids leads to the formation of various structures with potential applications in material science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence behavior and higher hydrophobicity against bacterial cell walls make it an effective antimicrobial fluorescent agent . Additionally, the compound’s UV and fluorescence spectra, which are advantageous for fluorescence-based diagnostics and treatments of biological diseases, can be influenced by the environment .
生化分析
Biochemical Properties
The biochemical properties of “Z-Phe-Trp-OH” are closely related to its structure, which includes a tryptophan residue. Tryptophan and its metabolites are known to interact with various enzymes, proteins, and other biomolecules . For instance, tryptophan metabolites can signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .
Cellular Effects
The cellular effects of “this compound” are likely to be influenced by its tryptophan component. Tryptophan and its metabolites play central roles in maintaining neurological function, immunity, and homeostasis in the body . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” is not fully understood. It is known that tryptophan and its metabolites can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study has shown that a tryptophan derivative demonstrated an antinociceptive effect close to that of diclofenac in the acetic acid-induced writhing test in mice .
Dosage Effects in Animal Models
The effects of “this compound” at different dosages in animal models have not been extensively studied. It is known that elevated dietary tryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .
Metabolic Pathways
“this compound” is likely to be involved in the metabolic pathways of tryptophan. Tryptophan is metabolized via complex pathways, including the kynurenine pathway and the serotonin production pathway .
Transport and Distribution
It is known that tryptophan and its metabolites can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that tryptophan and its metabolites can be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Trp-OH typically involves the condensation of N-benzyloxycarbonylphenylalanine (Z-Phe) and tryptophan (Trp) using dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction is carried out in an organic solvent such as dioxane at room temperature. The resulting dipeptide is then purified through precipitation and centrifugation.
Industrial Production Methods: For industrial-scale production, the use of pentafluorophenyl esters is common. This method involves the regeneration of pentafluorophenol, allowing the target compound to be prepared with high purity . The process is optimized to maintain the optical purity of the end product, which is crucial for its applications.
化学反应分析
Types of Reactions: Z-Phe-Trp-OH undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenylalanine and tryptophan residues can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the tryptophan side chain.
Coupling Agents: Dicyclohexylcarbodiimide (DCC) is commonly used for peptide bond formation.
Major Products Formed: The major products formed from these reactions include modified dipeptides with altered functional groups, which can be used for further research and applications.
科学研究应用
Chemistry: Z-Phe-Trp-OH is used in peptide synthesis and as a model compound for studying peptide bond formation and stability .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity .
Industry: this compound is used in the production of synthetic analogs of natural hormones, such as somatostatin .
相似化合物的比较
Z-Phe-D-Trp-Lys(ε-Boc)OH: A protected tripeptide used in the synthesis of somatostatin analogs.
BIM-23052: A somatostatin analog with a similar structure but different biological activity.
Uniqueness: Z-Phe-Trp-OH is unique due to its specific combination of phenylalanine and tryptophan residues, which confer distinct chemical and biological properties. Its ability to undergo selective oxidation and form stable peptide bonds makes it valuable for various research and industrial applications .
属性
IUPAC Name |
3-(1H-indol-3-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJAHPOAFDDPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318684 | |
| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16856-28-3 | |
| Record name | NSC334025 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)

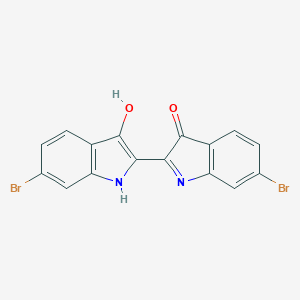
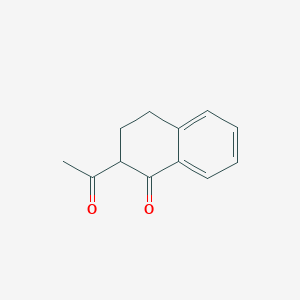
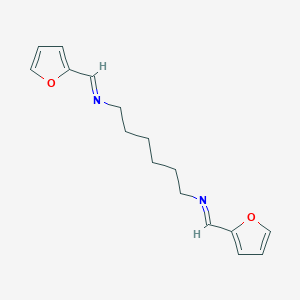
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)
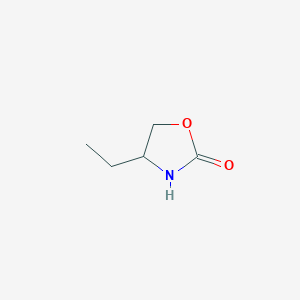


![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

